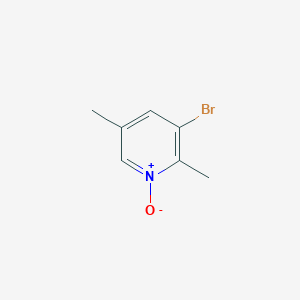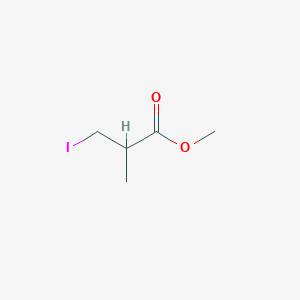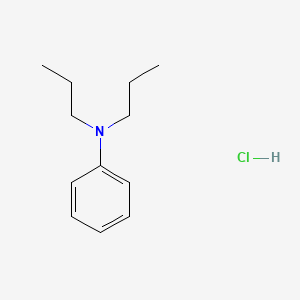
n,n-Dipropylanilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dipropylanilinehydrochloride is a chemical compound with the molecular formula C12H19N·HCl. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by propyl groups, and it is further combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
N,N-Dipropylanilinehydrochloride can be synthesized through several methods. One common approach involves the alkylation of aniline with propyl halides in the presence of a base. The reaction typically proceeds as follows:
Alkylation Reaction: Aniline is reacted with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Formation of Hydrochloride Salt: The resulting N,N-dipropylaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
N,N-Dipropylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkyl or aryl-substituted aniline derivatives.
科学的研究の応用
N,N-Dipropylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of N,N-Dipropylanilinehydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A similar compound where the propyl groups are replaced by methyl groups.
N,N-Diethylaniline: A compound with ethyl groups instead of propyl groups.
N,N-Dibutylaniline: A compound with butyl groups instead of propyl groups.
Uniqueness
N,N-Dipropylanilinehydrochloride is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. The propyl groups influence its reactivity and solubility, making it suitable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
88990-55-0 |
|---|---|
分子式 |
C12H20ClN |
分子量 |
213.75 g/mol |
IUPAC名 |
N,N-dipropylaniline;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChIキー |
LGZIYIDCHDVFBL-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


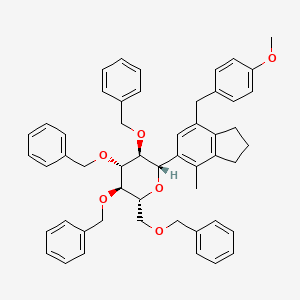
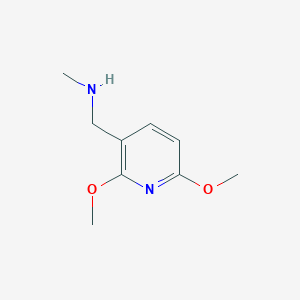

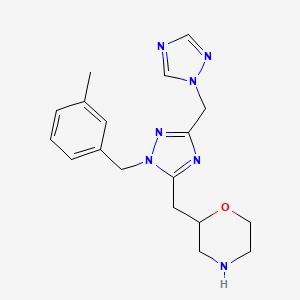

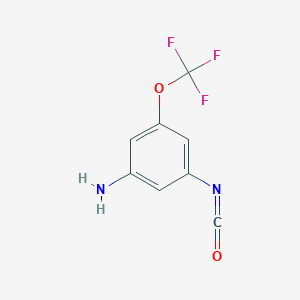
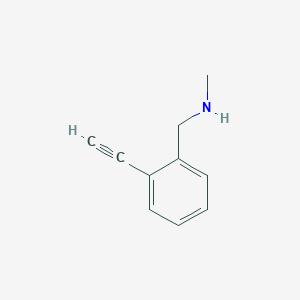
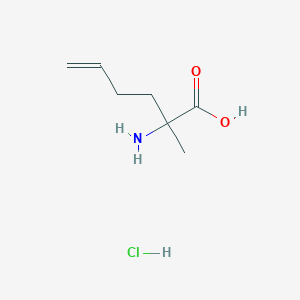
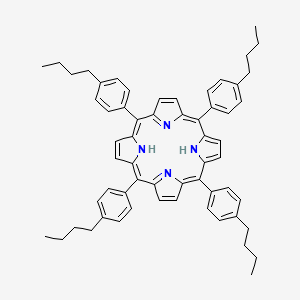
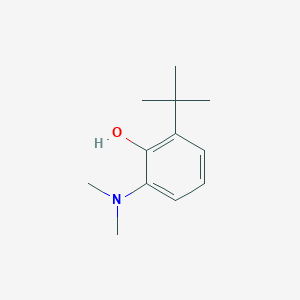
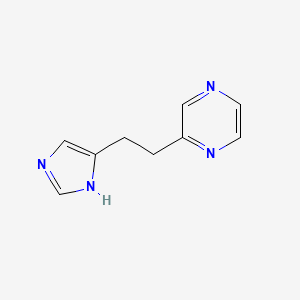
![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
